molecular formula C16H20ClN3O2 B2479569 (2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide CAS No. 2408946-78-9

(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide

Cat. No. B2479569
CAS RN: 2408946-78-9
M. Wt: 321.81
InChI Key: BJXFXAPWVZTJET-KZUDCZAMSA-N
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Description

(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide, also known as CPP, is a molecule that has been extensively studied in the field of neuroscience. CPP is a synthetic compound that was first synthesized in the 1980s and has since been used in various research applications.

Scientific Research Applications

Synthesis of Novel Polyamides

Research by Faghihi and Mozaffari (2008) explores the synthesis of new polyamides through the polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. This process yields a series of novel polyamides containing pyridyl moieties in the main chain, characterized by their high yield and inherent viscosities. The polymers exhibit solubility in polar solvents and possess notable thermal properties, indicating potential for advanced material applications (Faghihi & Mozaffari, 2008).

Enantioselective Intramolecular Addition

Yang et al. (2009) describe the use of Cr(III)(salen)Cl in catalyzing the enantioselective intramolecular addition of tertiary enamides to ketones. This reaction facilitates the efficient production of enantioenriched 1H-pyrrol-2(3H)-one derivatives, which are significant in the synthesis of complex organic molecules with potential pharmacological applications (Yang et al., 2009).

Acid-Catalyzed Ring Opening

Gazizov et al. (2015) report on the acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of dibenzoxanthenes, diarylmethanes, and calixarenes. This reaction showcases the potential for synthesizing diverse organic compounds with possible applications in organic electronics, photonics, and as functional materials (Gazizov et al., 2015).

Metal Complexes of Dicarboxamidopyrroles

Bates et al. (2008) explore the structural diversity in metal complexes of 2,5-dicarboxamidopyrroles and 2,5-dicarbothioamidopyrroles, marking the first structural characterization of such complexes. The study highlights the potential of these complexes in coordination chemistry and their possible applications in catalysis and material science (Bates et al., 2008).

Synthesis of Heterocyclic Compounds

Caroti et al. (1986) investigate the synthesis of 5,7-dihydro-5-oxopyrido[3′,2′:5,6]pyrimido[1,2-a]benzimidazoles from 2-chloropyridine-3-carbonyl chloride and 1-alkyl-2-aminobenzimidazoles. This work contributes to the development of new heterocyclic compounds, which could have implications in drug discovery and development (Caroti et al., 1986).

properties

IUPAC Name

(2S)-2-[2-(3-chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c17-12-5-1-4-11(10-12)13-6-2-8-19(13)15(21)14-7-3-9-20(14)16(18)22/h1,4-5,10,13-14H,2-3,6-9H2,(H2,18,22)/t13?,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXFXAPWVZTJET-KZUDCZAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)N)C(=O)N2CCCC2C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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